molecular formula C5H5NO3S B13931949 Methyl 5-hydroxy-2-thiazolecarboxylate

Methyl 5-hydroxy-2-thiazolecarboxylate

Cat. No.: B13931949
M. Wt: 159.17 g/mol
InChI Key: IDHWQMXCWHVRDM-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-thiazolecarboxylate is a thiazole-based heterocyclic compound characterized by a hydroxyl group at the 5th position and a methyl ester moiety at the 2nd position of the thiazole ring. Thiazoles are sulfur- and nitrogen-containing heterocycles renowned for their pharmacological relevance, including antibacterial, antifungal, and anticancer activities .

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

methyl 5-hydroxy-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C5H5NO3S/c1-9-5(8)4-6-2-3(7)10-4/h2,7H,1H3

InChI Key

IDHWQMXCWHVRDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(S1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 5-hydroxy-2-thiazolecarboxylate typically involves the reaction of thioamides with α-haloketones. One common method includes the reaction of thioacetamide with α-chloroacetoacetate under acidic conditions to form the thiazole ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-thiazolecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 5-hydroxy-2-thiazolecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Biological Activity Key Differences from Target Compound
Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl ester, amino group at C2, methyl at C4 Broad-spectrum antibacterial activity Ethyl ester (vs. methyl), amino vs. hydroxyl
Methyl 5-methylbenzo[d]thiazole-2-carboxylate Benzo-fused thiazole, methyl at C5 Research applications (unspecified) Benzo-fused ring (vs. hydroxy group)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Pyridinyl at C2, carboxamide at C5 Antiviral/anticancer (inferred from studies) Carboxamide (vs. ester), pyridinyl substituent
Compound 3c (Hydrazine hydrate derivative) Hydrazine hydrate, 4-methoxy-3-hydroxy benzene Equipotent to Ciprofloxacin (antibacterial) Complex aryl substitution, hydrazine group

Physicochemical Properties

Property Methyl 5-hydroxy-2-thiazolecarboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Methyl 5-methylbenzo[d]thiazole-2-carboxylate
Molecular Weight (g/mol) ~173.2 (estimated) ~200.2 ~207.2
Solubility in Water Moderate (hydroxy group) Low (ethyl ester) Very low (benzo-fused ring)
LogP (Predicted) ~1.2 ~2.5 ~3.0

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